molecular formula C14H15BrN4O2S B280301 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide

Katalognummer: B280301
Molekulargewicht: 383.27 g/mol
InChI-Schlüssel: BYQXMKVHCGMKNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BPTES targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, which is then used in various biosynthetic pathways.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and this compound has been shown to selectively inhibit glutaminase activity in cancer cells without affecting normal cells. This makes this compound a promising candidate for cancer therapy.

Wirkmechanismus

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide binds to the active site of glutaminase and inhibits its activity. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy and building blocks for cancer cell growth. By inhibiting glutaminase, this compound reduces the supply of glutamate and other biosynthetic intermediates, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit glutaminase activity in cancer cells without affecting normal cells. This makes this compound a promising candidate for cancer therapy. In addition, this compound has been shown to induce autophagy in cancer cells, which is a process of self-digestion that can lead to cell death. This compound has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a potential combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in long-term treatment.

Zukünftige Richtungen

There are several future directions for 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide research. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of focus is the optimization of drug delivery methods to improve the solubility and half-life of this compound. In addition, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of this compound in cancer therapy.

Synthesemethoden

The synthesis of 4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide involves a series of steps starting from 2-methoxybenzoyl isothiocyanate and ethyl 4-bromo-1H-pyrazole-3-carboxylate. The intermediate product is then reacted with 2-aminophenol to obtain the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.

Eigenschaften

Molekularformel

C14H15BrN4O2S

Molekulargewicht

383.27 g/mol

IUPAC-Name

4-bromo-1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2S/c1-3-19-8-9(15)12(18-19)13(20)17-14(22)16-10-6-4-5-7-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,20,22)

InChI-Schlüssel

BYQXMKVHCGMKNP-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2OC)Br

Kanonische SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.